Phosphine oxide, butyldipentyl-
Description
Contextualization of Phosphine (B1218219) Oxides in Chemical Research
Phosphine oxides are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic groups. wikipedia.org These compounds are generally noted for their high polarity and thermal stability. The phosphorus-oxygen bond is strong and polar, which imparts unique properties to these molecules, making them valuable in various chemical applications. wikipedia.org
In the broader landscape of organophosphorus chemistry, phosphine oxides are often encountered as byproducts of reactions involving phosphines, such as the Wittig reaction. However, their utility extends far beyond being mere byproducts. They have found significant applications as ligands in coordination chemistry and homogeneous catalysis, where their electronic and steric properties can be fine-tuned by varying the organic substituents on the phosphorus atom. wikipedia.org Furthermore, their ability to form stable complexes with a wide range of metal ions has made them crucial reagents in solvent extraction and hydrometallurgy.
Structural Characteristics and Nomenclature of Butyldipentylphosphine Oxide
Butyldipentylphosphine oxide is a tertiary phosphine oxide. Its chemical structure consists of a central phosphorus atom double-bonded to one oxygen atom. The phosphorus atom is also single-bonded to one butyl group (-C4H9) and two pentyl groups (-C5H11).
The systematic IUPAC name for this compound is butyldipentylphosphane oxide . It is also commonly referred to as phosphine oxide, butyldipentyl-. The presence of three alkyl groups (one butyl and two pentyl) attached to the phosphine oxide core defines it as a trialkylphosphine oxide.
Physicochemical Properties of Butyldipentylphosphine Oxide
| Property | Value |
| CAS Number | 73986-81-9 |
| Molecular Formula | C14H31OP |
| Molecular Weight | 246.37 g/mol |
| SMILES | CCCCCP(=O)(CCCC)CCCCC |
| InChI Key | QQFXHNRRTWHRGQ-UHFFFAOYSA-N |
This table presents key identifiers for Butyldipentylphosphine Oxide.
Significance and Research Trajectory of Butyldipentylphosphine Oxide in Academic Domains
The primary significance of butyldipentylphosphine oxide in academic and industrial research lies in its application as an extractant in solvent extraction processes. While often used in combination with other phosphine oxides, its properties contribute to the effective separation of various solutes from aqueous solutions.
Research has indicated that mixtures of trialkylphosphine oxides, including those with butyl and pentyl chains, are particularly effective for the extraction of acidic organic compounds from water. The use of a mixture of phosphine oxides, as opposed to a single compound, can be advantageous in lowering the melting point of the extractant phase and enhancing the extraction efficiency for certain solutes. This approach has been explored in various patents related to solvent extraction technologies.
Although the broader class of phosphine oxides has been extensively studied for its role in catalysis and materials science, specific research focusing solely on butyldipentylphosphine oxide in these areas is not widely documented in publicly available literature. The main trajectory of research involving this compound has been within the domain of separation science, particularly in the development of efficient solvent extraction systems. Further academic investigation would be beneficial to fully elucidate the potential of butyldipentylphosphine oxide in other areas of organophosphorus chemistry.
Structure
3D Structure
Properties
CAS No. |
73986-81-9 |
|---|---|
Molecular Formula |
C14H31OP |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-[butyl(pentyl)phosphoryl]pentane |
InChI |
InChI=1S/C14H31OP/c1-4-7-10-13-16(15,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |
InChI Key |
QQFXHNRRTWHRGQ-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCC)CCCCC |
Canonical SMILES |
CCCCCP(=O)(CCCC)CCCCC |
Other CAS No. |
73986-81-9 |
Origin of Product |
United States |
Synthetic Methodologies for Butyldipentylphosphine Oxide and Its Structural Analogs
Established Synthetic Pathways to Tertiary Phosphine (B1218219) Oxides
Several robust methods have been established for the synthesis of tertiary phosphine oxides. The primary approaches include the oxidation of tertiary phosphines, reactions involving Grignard reagents, and the Michaelis-Arbuzov reaction.
Oxidation of Tertiary Phosphines: This is one of the most direct routes to tertiary phosphine oxides. wikipedia.org The trivalent phosphorus in a tertiary phosphine is readily oxidized to the pentavalent state. Common oxidizing agents include oxygen from the air, hydrogen peroxide, and other peroxides. wikipedia.orgnih.gov The reaction with air can be spontaneous for highly reactive trialkylphosphines. wikipedia.org For less reactive phosphines, stronger oxidants are employed. wikipedia.org Surface-assisted air oxidation on materials like activated carbon has also been shown to be an effective and selective method. nih.gov
Grignard Reactions: Grignard reagents are highly versatile for forming carbon-phosphorus bonds, enabling the synthesis of both symmetrical and unsymmetrical tertiary phosphine oxides. acs.org A common strategy involves the sequential reaction of a phosphorus starting material, such as phosphonic acid dithioesters or phosphorus trichloride (B1173362), with different Grignard reagents. acs.orgbenthamdirect.comresearchgate.net For example, reacting a phosphonic acid dithioester with one Grignard reagent can form a stable intermediate, which is then reacted with a second, different Grignard reagent to yield the unsymmetrical tertiary phosphine oxide. acs.orgthieme-connect.com
Michaelis-Arbuzov Reaction: The Michaelis-Arbuzov reaction is a fundamental process in organophosphorus chemistry. wikipedia.org In its classic form, it involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate. organic-chemistry.org However, the reaction can be adapted to synthesize tertiary phosphine oxides by using phosphinites as the phosphorus-containing reactant. wikipedia.org The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges. wikipedia.org Metal-free versions of this reaction have been developed, enhancing its utility and environmental profile. researchgate.net
A comparison of these primary synthetic routes is presented in Table 1.
Table 1: Comparison of Established Synthetic Pathways to Tertiary Phosphine Oxides
| Method | Starting Materials | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation | Tertiary Phosphine (R₃P) | Oxidation of phosphorus(III) to phosphorus(V). wikipedia.org | Often high-yielding and straightforward. wikipedia.org Can utilize air as a "green" oxidant. nih.gov | Requires prior synthesis of the tertiary phosphine, which can be sensitive to air. wikipedia.org |
| Grignard Reaction | Phosphonic/Phosphinic Halides/Esters, PCl₃ | Stepwise addition of Grignard reagents (R-MgX) to form C-P bonds. acs.org | Highly versatile for creating unsymmetrical phosphine oxides. acs.orgthieme-connect.com | Requires strictly anhydrous conditions. Grignard reagents can be highly reactive. |
| Michaelis-Arbuzov | Phosphinite (R₂(OR')) | Reaction of a P(III) ester with an alkyl halide (R''-X). wikipedia.org | Good for forming C-P bonds; a fundamental reaction in phosphorus chemistry. wikipedia.org | Traditionally requires high temperatures; scope can be limited for certain alkyl halides. chinesechemsoc.org |
Targeted Synthesis of Butyldipentylphosphine Oxide
While specific literature detailing the synthesis of butyldipentylphosphine oxide (CAS 73986-81-9) is scarce, its preparation can be effectively designed based on the established methods for unsymmetrical tertiary phosphine oxides. chemicalbook.com The most logical approach involves the sequential use of Grignard reagents to introduce the distinct alkyl groups (one butyl and two pentyl) to a central phosphorus atom.
A potential synthetic route is outlined below:
Starting Material Selection: One could begin with phosphorus trichloride (PCl₃) or a suitable phosphonic dichloride (RP(O)Cl₂). Alternatively, a more modern approach might utilize a phosphonic acid dithioester. acs.org
First Grignard Addition: Reacting the phosphorus starting material with two equivalents of pentylmagnesium bromide (C₅H₁₁MgBr) would lead to the formation of a dipentylphosphinous intermediate.
Second Grignard Addition/Alkylation: Subsequent reaction with one equivalent of butylmagnesium bromide (C₄H₉MgBr) or butyl iodide would introduce the butyl group.
Hydrolysis/Oxidation: The final step would involve hydrolysis and/or oxidation of the reaction mixture to yield the final butyldipentylphosphine oxide product.
An alternative pathway could involve starting with dipentylphosphine oxide, [(C₅H₁₁)₂P(O)H], and alkylating it with a butyl halide (e.g., butyl bromide) in the presence of a base. This method is often used for the synthesis of unsymmetrical phosphine oxides from secondary phosphine oxide precursors. umn.edu
Derivatization Strategies and Functionalization of the Butyldipentylphosphine Oxide Scaffold
The butyldipentylphosphine oxide molecule, being a saturated alkylphosphine oxide, has a relatively inert scaffold. The P=O bond is highly stable, and the alkyl chains lack obvious sites for facile reaction. However, several strategies can be considered for its functionalization.
Reduction of the Phosphoryl Group: The most significant transformation of a tertiary phosphine oxide is its reduction back to the corresponding tertiary phosphine. This is a critical reaction as many synthetic processes (like the Wittig or Appel reactions) produce phosphine oxides as byproducts. wikipedia.org Effective reducing agents include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. wikipedia.orgrsc.org This reduction converts the stable phosphine oxide into a more reactive phosphine, which can be used as a ligand in catalysis or for further chemical transformations. umn.edu
Functionalization via Synthesis: A more practical approach to obtaining functionalized butyldipentylphosphine oxide analogs is to incorporate the desired functionality during the synthesis itself. This can be achieved by using functionalized Grignard reagents or alkyl halides. For instance, using a bromoalkyl Grignard reagent could introduce a handle for further reactions.
α-Functionalization: While less common for simple alkyl chains, it is possible to functionalize the carbon atom adjacent (in the α-position) to the phosphoryl group. For example, reactions can lead to the formation of α-hydroxyphosphine oxides. thieme-connect.comresearchgate.net
Scaffold for Complex Architectures: Phosphine oxides can act as stable building blocks or scaffolds. For example, unsymmetrical phosphine oxides can be synthesized with specific linkers, and after reduction to the phosphine, can be used to create complex bidentate ligands for metal coordination. umn.eduresearchgate.net Tissue engineering research also explores the use of various functionalized scaffolds to promote cell growth and tissue regeneration, although this is a broader application context. nih.govmdpi.com
Green Chemistry Approaches in Butyldipentylphosphine Oxide Synthesis
The principles of green chemistry are increasingly being applied to organophosphorus synthesis to minimize environmental impact and improve safety and efficiency.
Solvent-Free and Catalyst-Free Conditions: A significant green advancement is the development of reactions that proceed without solvents. Microwave-assisted, solvent-free reactions have been shown to be effective for various transformations, including the synthesis of tertiary α-hydroxyphosphine oxides from secondary phosphine oxides and ketones. thieme-connect.com These methods reduce volatile organic compound (VOC) emissions and can lead to shorter reaction times and cleaner products. tandfonline.comresearchgate.net
Use of Greener Reagents and Oxidants: Replacing hazardous reagents is a key goal. The use of air as a benign and abundant oxidant for the conversion of phosphines to phosphine oxides is a prime example. rsc.org This can be facilitated by catalysts or surface assistance. nih.gov For the reduction of phosphine oxides, hazardous reducing agents can be replaced with more environmentally friendly silanes like tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS). tandfonline.comresearchgate.net
Atom Economy: Synthetic methods with high atom economy are inherently greener as they generate less waste. Photoinduced reactions, such as the difunctionalization of acetylene (B1199291) to create C2-linked phosphine compounds, can exhibit 100% atom economy under mild, metal-free conditions. rsc.org
Metal-Free Catalysis: While metal-catalyzed cross-coupling reactions are powerful, the development of metal-free alternatives is a significant area of green chemistry research. For instance, metal-free versions of the Michaelis-Arbuzov reaction have been reported, proceeding under solvent-free conditions. researchgate.net
Table 2: Green Chemistry Approaches in Phosphine Oxide Synthesis
| Green Approach | Description | Example Application | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted neat, often with microwave (MW) irradiation, to eliminate solvent waste. | MW-assisted, solvent-free deoxygenation of phosphine oxides. | tandfonline.comresearchgate.net |
| Catalyst-Free Reactions | Reactions proceed without the need for a catalyst, simplifying purification and reducing waste. | Hydrophosphorylation of ketones with secondary phosphine oxides. | thieme-connect.com |
| Air as Oxidant | Utilizing atmospheric oxygen as the terminal oxidant to form the P=O bond. | Direct air-oxidation of phosphines, sometimes on an activated carbon surface. | nih.govrsc.org |
| Greener Reducing Agents | Replacing hazardous or expensive reducing agents with safer, more sustainable alternatives. | Using TMDS and PMHS for the deoxygenation of phosphine oxides to phosphines. | tandfonline.comresearchgate.net |
| High Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Photoinduced radical difunctionalization of acetylene for the synthesis of C2-linked phosphine compounds. | rsc.org |
Coordination Chemistry and Ligand Field Theory of Butyldipentylphosphine Oxide Complexes
Ligand Design Principles Incorporating Phosphine (B1218219) Oxide Moieties
The design of ligands incorporating phosphine oxide moieties is guided by the hard and soft acids and bases (HSAB) theory. The oxygen atom of the phosphine oxide group is a hard donor, exhibiting a strong affinity for hard metal ions. The electronic and steric properties of the alkyl or aryl substituents on the phosphorus atom can be systematically varied to fine-tune the ligand's properties. For instance, increasing the electron-donating character of the alkyl groups enhances the basicity of the phosphoryl oxygen, thereby strengthening its coordination to metal centers. The steric bulk of these substituents also plays a crucial role in determining the coordination geometry and the stability of the resulting metal complexes.
In the case of butyldipentylphosphine oxide, the presence of butyl and pentyl groups suggests a moderate steric profile and good solubility in organic solvents, which are desirable characteristics for ligands used in solvent extraction and homogeneous catalysis. However, without specific experimental data, comparisons of its ligand properties, such as its Tolman electronic parameter or cone angle, with other phosphine oxides remain speculative.
Complexation Behavior with Transition Metal Ions in Organometallic Systems
The coordination of phosphine oxides to transition metals almost invariably occurs through the phosphoryl oxygen atom. wikipedia.org The resulting M-O bond is typically strong, especially with harder transition metal ions. The formation of organometallic complexes with butyldipentylphosphine oxide would be expected to follow this general trend.
General characteristics of such complexes, extrapolated from related compounds, would likely involve tetrahedral or octahedral geometries depending on the metal ion and the stoichiometry of the complex. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for characterizing these complexes. A shift in the P=O stretching frequency in the IR spectrum upon coordination is a hallmark of complex formation. Similarly, changes in the ³¹P NMR chemical shift would provide evidence of the ligand's interaction with the metal center. Unfortunately, no specific IR or NMR data for butyldipentylphosphine oxide complexes with transition metals are available in the reviewed literature.
Interactions with Lanthanide and Actinide Metal Centers
Trialkyl phosphine oxides are well-known extractants for lanthanide and actinide ions from acidic aqueous solutions, a critical step in nuclear fuel reprocessing and waste management. nih.gov The extraction process relies on the formation of stable complexes between the metal ions and the phosphine oxide ligands in an organic phase. The general mechanism involves the solvation of the metal salt by the phosphine oxide.
The efficiency of extraction is influenced by factors such as the concentration of the acid, the nature of the organic diluent, and the structure of the phosphine oxide. While patents describe the use of substituted phosphine oxides in general for the separation of actinides from lanthanides, specific data on the performance of butyldipentylphosphine oxide in this application, such as distribution ratios or separation factors, are not publicly documented. google.comgoogle.comosti.gov
Role as a Ligand in Homogeneous Catalysis
Phosphine oxides have been explored as ligands in homogeneous catalysis, although less extensively than their phosphine counterparts. google.com In some catalytic cycles, phosphine oxides can act as hemilabile ligands, where the P=O bond can reversibly coordinate and de-coordinate from the metal center, creating a vacant site for substrate activation.
Patents have disclosed the use of phosphine oxide-transition metal complexes in cross-coupling reactions. google.com However, the specific application of butyldipentylphosphine oxide in any homogeneous catalytic reaction, along with data on catalytic activity, selectivity, or turnover numbers, is not reported in the available scientific or patent literature. google.com
Applications of Butyldipentylphosphine Oxide in Advanced Materials Science and Engineering
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis and application of Metal-Organic Frameworks (MOFs) and coordination polymers often involve phosphine (B1218219) oxide-based ligands. nih.govepa.govgoogle.comwikipedia.org These ligands can play a crucial role in the structure and functionality of the resulting frameworks. Phosphine oxides act as effective linkers or modulators in the self-assembly process of MOFs and coordination polymers due to the strong coordination of the oxygen atom to metal centers. mdpi.com This interaction can influence the porosity, stability, and catalytic activity of the final material. However, a specific search for the use of butyldipentylphosphine oxide as a ligand or structural component in published MOF or coordination polymer structures did not yield any specific examples. The research literature primarily focuses on other phosphine oxide derivatives.
Utilization in Polymer Science for Material Stabilization
Phosphine oxides are known to function as stabilizers in polymers, protecting them from thermal and oxidative degradation. They can act as radical scavengers and hydroperoxide decomposers, thereby enhancing the lifespan and performance of polymeric materials. While the stabilizing effects of various phosphine oxides have been studied, specific research detailing the efficacy and mechanisms of butyldipentylphosphine oxide as a polymer stabilizer is not present in the reviewed literature. Comparative studies that might include this particular compound against other stabilizers were not found.
Development of Functional Coatings and Surfaces Incorporating Butyldipentylphosphine Oxide
The modification of surfaces with organic molecules to impart specific functionalities is a key area in materials science. Phosphonic acids, which are structurally related to phosphine oxides, are known to form stable self-assembled monolayers on various oxide surfaces, altering properties such as wettability and adhesion. epa.govresearchgate.netresearchgate.netgoogle.com While it is conceivable that butyldipentylphosphine oxide could be used in or as a precursor for functional coatings, no patents or research articles were identified that describe its specific use in the formulation or development of such coatings.
Theoretical and Computational Investigations into Butyldipentylphosphine Oxide Chemistry
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyldipentylphosphine oxide. These studies typically employ ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques, to solve the electronic Schrödinger equation for the molecule. A central aspect of these investigations is the nature of the phosphorus-oxygen (P=O) bond.
Ab initio self-consistent field (SCF) molecular orbital (MO) calculations on analogous molecules like phosphine (B1218219) oxide and trimethylphosphine (B1194731) oxide reveal that the P=O bond possesses both significant σ and π character. rsc.org The π-bonding involves the phosphorus 3d-orbitals to a considerable extent. rsc.org This double bond character is evidenced by a shorter P=O bond length compared to a P-O single bond. For instance, in trivinylphosphine (B117729) oxide, the experimentally determined P=O bond length is approximately 1.486 Å, which is significantly shorter than the sum of the single-bond radii of phosphorus and oxygen. mdpi.com This shortening is attributed to the polarity of the P⁺-O⁻ bond and its inherent double bond nature. mdpi.com
The electronic structure dictates the molecule's reactivity and its ability to act as a ligand. The lone pairs on the oxygen atom are the primary sites for coordination with metal ions. The electron-donating nature of the alkyl groups (butyl and pentyl) in butyldipentylphosphine oxide increases the electron density on the oxygen atom, enhancing its Lewis basicity and coordination strength compared to less substituted phosphine oxides.
Table 1: Calculated and Experimental Geometric Parameters for Trivinylphosphine Oxide This table presents data for trivinylphosphine oxide as a representative example of a phosphine oxide. The M062X/6-311++G(d,p) level of theory was used for the calculated values. mdpi.com
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | P=O | 1.503 Å | 1.489 - 1.500 Å |
| Bond Length | C-C | 1.314 - 1.320 Å | 1.310 - 1.321 Å |
| Intramolecular Distance | O···H | 2.731 - 2.743 Å | 2.706 - 2.780 Å |
Density Functional Theory (DFT) Applications in Ligand-Metal Interaction Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the interactions between ligands like butyldipentylphosphine oxide and metal ions. DFT is computationally less demanding than high-level ab initio methods, allowing for the study of larger and more complex systems, such as metal complexes. These studies are crucial for understanding the role of butyldipentylphosphine oxide in applications like solvent extraction of metals.
DFT calculations have been successfully used to study the complexation of various metal ions, including lanthanides and actinides, with phosphine oxide ligands. rsc.orgacs.orgacs.org These studies help to elucidate the nature of the bonding, the geometry of the complexes, and the factors governing selectivity in extraction processes.
For example, a combined DFT and experimental study on the bonding between the uranyl ion (UO₂²⁺) and trialkyl phosphine oxides (TRPO) revealed that the TRPO ligands engage in both σ- and π-type interactions with the uranium 5f and 6d orbitals. acs.org The covalent character of this interaction, particularly the involvement of the 5f orbitals, is believed to be responsible for the high affinity and selectivity of these ligands for the uranyl ion. acs.org
In contrast, similar studies on the interaction of triphenylphosphine (B44618) oxide (TPPO) with lanthanide ions (Ln³⁺) have shown that the lanthanide 4f-orbitals are not significantly involved in covalent bonding. acs.org The interaction is predominantly electrostatic in nature. DFT calculations indicated that the amount of oxygen 2p character in the lanthanide 4f-based molecular orbitals is negligible. acs.org This difference in bonding character between actinides and lanthanides is a key factor in the development of selective separation processes.
The strength of the ligand-metal interaction can be quantified by calculating the binding energy of the complex. This data is invaluable for comparing the stability of different complexes and for predicting the efficiency of a ligand in an extraction system.
Table 2: Representative DFT-Calculated Properties of Ligand-Metal Interactions This table presents conceptual data to illustrate the outputs of DFT calculations on ligand-metal systems. The values are not specific to butyldipentylphosphine oxide.
| Metal Ion | Ligand | Binding Energy (kcal/mol) | Key Interacting Orbitals |
| Uranyl (UO₂²⁺) | Trialkylphosphine Oxide | -50 to -70 | U 5f, 6d with O 2p |
| Europium (Eu³⁺) | Triphenylphosphine Oxide | -30 to -40 | Primarily electrostatic |
Molecular Dynamics Simulations for Solvent Extraction and Interfacial Phenomena
Molecular dynamics (MD) simulations provide a dynamic picture of chemical systems, allowing for the study of processes that occur over time, such as solvent extraction and the behavior of molecules at interfaces. In the context of butyldipentylphosphine oxide, MD simulations are particularly useful for understanding its role as an extractant in liquid-liquid extraction systems.
MD simulations can model the entire extraction process, including the partitioning of the ligand and the metal-ligand complex between the aqueous and organic phases. These simulations can reveal the conformational changes in the ligand upon complexation, the structure of the extracted species, and the role of the solvent in stabilizing the complex. For instance, MD simulations have been used to study the conformational properties of polymers like polyethylene (B3416737) oxide in different solvents, showing how the solvent environment affects the polymer's structure and dynamics. researchgate.net Similar principles apply to the behavior of butyldipentylphosphine oxide and its metal complexes at the liquid-liquid interface.
The aggregation behavior of extractant molecules and their complexes at the interface is a critical factor in the efficiency of solvent extraction. MD simulations can provide insights into these interfacial phenomena, which are difficult to probe experimentally. Studies on other systems, such as the aggregation of temperature-responsive polymers in aqueous solutions, demonstrate the power of MD in elucidating the driving forces behind molecular aggregation. mdpi.com
While specific MD studies on butyldipentylphosphine oxide are scarce in the literature, the methodology has been widely applied to understand solvent effects on crystal morphology and the dynamics of molecules in solution, providing a robust framework for future investigations into this system. nih.gov
Predictive Modeling for Novel Butyldipentylphosphine Oxide-Based Systems
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, offers a pathway to rationally design new ligands based on butyldipentylphosphine oxide with improved properties. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity, such as extraction efficiency or selectivity.
For example, predictive models have been developed to assess the air stability of phosphines based on DFT-calculated properties like the energy of the singly occupied molecular orbital (SOMO) of the phosphine radical cation. researchgate.net In another study, machine learning and neural networks were used to predict the absorption and distribution properties of phosphine-borane compounds, demonstrating the potential of these methods for novel drug design. mdpi.com
In the context of solvent extraction, a QSAR model could be developed for a series of trialkylphosphine oxides by correlating properties like the charge on the oxygen atom, the dipole moment, and steric parameters with the distribution ratio of a particular metal ion. Such a model would allow for the virtual screening of new ligand structures and the identification of candidates with enhanced extraction capabilities. This approach can accelerate the discovery of more efficient and selective extractants for various applications, including nuclear fuel reprocessing and rare-earth element separation. rsc.orgmdpi.com
The development of predictive models for butyldipentylphosphine oxide-based systems would require a systematic study of a series of related ligands, combining experimental data with computational descriptors. The insights gained from such models would guide the synthesis of next-generation extractants with tailored properties.
Advanced Analytical and Spectroscopic Characterization Techniques for Butyldipentylphosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of butyldipentylphosphine oxide, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments.
¹H NMR Spectroscopy : The proton NMR spectrum of butyldipentylphosphine oxide is expected to show characteristic signals for the butyl and pentyl alkyl chains. The protons on the carbon atoms alpha to the phosphorus atom (α-CH₂) will appear as multiplets due to coupling with both the adjacent methylene (B1212753) protons and the phosphorus atom. These signals are typically found in the range of 1.5-1.8 ppm. For instance, in trioctylphosphine (B1581425) oxide (TOPO), a related long-chain trialkylphosphine oxide, the α-CH₂ protons are observed around 1.6 ppm and are broadened upon adsorption to surfaces. researchgate.net The other methylene protons of the butyl and pentyl chains will resonate further upfield, typically between 1.2 and 1.4 ppm, while the terminal methyl protons will appear as triplets around 0.9 ppm.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary structural information. The carbon atoms directly bonded to the phosphorus atom (α-C) are significantly influenced by the phosphorus nucleus, resulting in a characteristic doublet due to one-bond carbon-phosphorus coupling (¹JC-P). For trialkylphosphine oxides, this coupling constant is typically in the range of 70-75 Hz. researchgate.net The chemical shift of the α-carbon is expected in the downfield region of the aliphatic carbons. The remaining carbons of the butyl and pentyl chains will appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. For example, in trioctylphosphine oxide, the carbons of the octyl chains are well-resolved in the ¹³C NMR spectrum. chemicalbook.com
³¹P NMR Spectroscopy : Phosphorus-31 NMR is a highly sensitive and direct method for characterizing phosphine (B1218219) oxides. Trialkylphosphine oxides exhibit a single resonance in the ³¹P NMR spectrum, typically in the range of +30 to +50 ppm (relative to 85% H₃PO₄). acs.orgtamu.edu For instance, the ³¹P chemical shift for tributylphosphine (B147548) oxide is around 44 ppm in deuterated benzene. tamu.edu The precise chemical shift is sensitive to the solvent and the presence of any interacting species, such as Brønsted acids, which can cause significant downfield shifts. rsc.org This sensitivity makes ³¹P NMR a valuable tool for studying the Lewis basicity and coordination chemistry of butyldipentylphosphine oxide.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| α-CH₂ | 1.5 - 1.8 | Multiplet | |
| Other CH₂ | 1.2 - 1.4 | Multiplet | |
| CH₃ | ~0.9 | Triplet | |
| ¹³C | |||
| α-C | Downfield aliphatic | Doublet | ¹JC-P ≈ 70-75 |
| Other C | Aliphatic region | Singlet | |
| ³¹P | 30 - 50 | Singlet |
Mass Spectrometry Techniques in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of butyldipentylphosphine oxide and for assessing its purity by identifying potential impurities.
Electron ionization (EI) mass spectrometry of trialkylphosphine oxides typically results in fragmentation through cleavage of the C-P and C-C bonds. The molecular ion peak (M⁺) may be observed, but it is often weak. Common fragmentation pathways include the loss of one of the alkyl chains to form a stable phosphonium (B103445) ion. For butyldipentylphosphine oxide, this would correspond to the loss of a butyl or pentyl radical. Further fragmentation can occur through the sequential loss of smaller alkyl fragments.
Electrospray ionization (ESI), a softer ionization technique, is particularly useful for observing the protonated molecule [M+H]⁺, which allows for an accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which can be used to confirm its elemental composition with high confidence. For example, the protonated molecule of triphenylphosphine (B44618) oxide has been readily identified using ESI-MS. amazonaws.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insights into the functional groups and bonding within the butyldipentylphosphine oxide molecule.
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. For trialkylphosphine oxides, this band typically appears in the region of 1140-1180 cm⁻¹. researchgate.net For trioctylphosphine oxide, the P=O stretch is observed at 1146 cm⁻¹. researchgate.net The position of this band is sensitive to the electronic environment of the phosphorus atom and will shift upon coordination to a metal center, making IR spectroscopy a useful tool for studying complex formation. rsc.orgwikipedia.org Other significant bands in the IR spectrum of butyldipentylphosphine oxide include the C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹, C-H bending vibrations around 1465 cm⁻¹, and the P-C stretching vibration. researchgate.net
Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information. The P=O stretching vibration is also observable in the Raman spectrum, typically around 1145 cm⁻¹ for trioctylphosphine oxide. researchgate.net The symmetric C-H stretching and bending modes of the alkyl chains are also Raman active. Raman spectroscopy can be particularly useful for studying butyldipentylphosphine oxide in aqueous solutions due to the weak Raman scattering of water. Furthermore, it is a valuable technique for analyzing the structure of solid complexes. rsc.orgrruff.info
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| P=O Stretch | 1140 - 1180 | IR (strong), Raman |
| C-H Stretch | 2850 - 2960 | IR, Raman |
| C-H Bend | ~1465 | IR |
| P-C Stretch | ~1465 | IR, Raman |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Complexes
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. While butyldipentylphosphine oxide is a liquid at room temperature, its complexes with metal ions can often be crystallized.
Single Crystal XRD : If single crystals of a butyldipentylphosphine oxide complex can be grown, single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netrsc.orgnih.gov The P=O bond length in phosphine oxides typically elongates upon coordination to a metal ion, which can be quantified by XRD. wikipedia.org For example, the crystal structure of a terbium(III) complex with a bis(phosphine oxide) ligand has been determined, revealing the coordination environment of the metal ion. nih.gov
Powder XRD : Powder XRD is used to identify crystalline phases and to assess the purity of solid samples. The powder diffraction pattern is a fingerprint of a specific crystalline compound. For butyldipentylphosphine oxide complexes, this technique can be used to identify the bulk material and to detect the presence of any crystalline impurities.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the purification of butyldipentylphosphine oxide and for the quantitative analysis of its concentration in various matrices.
Gas Chromatography (GC) : GC is a suitable method for the analysis of volatile and thermally stable compounds like trialkylphosphine oxides. A method for the determination of trialkylphosphines and their oxidation products by gas-liquid chromatography has been reported. acs.org For butyldipentylphosphine oxide, a non-polar or medium-polarity capillary column would likely be used, with temperature programming to ensure adequate separation from any impurities. A flame ionization detector (FID) would provide good sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of separated components. amazonaws.comresearchgate.net
Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of less volatile or thermally labile compounds. For butyldipentylphosphine oxide, reversed-phase HPLC would be a suitable approach. sielc.comnova.edu A C18 or C8 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. UV detection may be challenging due to the lack of a strong chromophore, but an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be effective for quantification. Phosphine oxides are known to adsorb more strongly to silica (B1680970) and alumina (B75360) surfaces than their corresponding phosphines, a property that can be exploited in normal-phase chromatography for purification. nih.gov
| Chromatography Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column | Inert gas (e.g., He, N₂) | FID, MS |
| Liquid Chromatography (LC) | Reversed-phase (C18, C8) or Normal-phase (silica) | Acetonitrile/water or Methanol/water (RP); Hexane/Isopropanol (NP) | ELSD, CAD, MS |
Future Research Trajectories and Emerging Paradigms in Butyldipentylphosphine Oxide Research
Exploration of Novel Synthetic Pathways and Sustainable Production
The development of efficient and environmentally benign synthetic routes to butyldipentylphosphine oxide is a primary focus of future research. Traditional methods for synthesizing phosphine (B1218219) oxides often involve multi-step processes and the use of hazardous reagents. rsc.org Consequently, there is a significant push towards developing more sustainable alternatives.
Future synthetic strategies are expected to focus on:
Direct Oxidation of Tertiary Phosphines: While the oxidation of the corresponding phosphine is a common route, research is ongoing to develop milder and more selective oxidizing agents to minimize side reactions and improve yields. upenn.edu
Catalytic P-C Bond Formation: Exploring catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to construct the phosphorus-carbon bonds in a more atom-economical fashion is a promising avenue. organic-chemistry.org
One-Pot Syntheses: Designing synthetic cascades that allow for the formation of butyldipentylphosphine oxide from simple precursors in a single reaction vessel would significantly improve efficiency and reduce waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the alkyl chains could dramatically improve the green credentials of butyldipentylphosphine oxide production. allresearchjournal.com
A key goal is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. allresearchjournal.com
Expansion of Catalytic Applications beyond Current Scope
Phosphine oxides are increasingly recognized for their role as ligands in catalysis. researchgate.net The unique electronic and steric properties of butyldipentylphosphine oxide, conferred by its butyl and pentyl groups, make it an attractive candidate for a wide range of catalytic transformations.
Future research in this area will likely explore:
Homogeneous Catalysis: Investigating the use of butyldipentylphosphine oxide as a ligand in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, and hydroformylation. The moderate steric bulk and electron-donating nature of the alkyl groups can influence the activity and selectivity of the metal center.
Heterogeneous Catalysis: Anchoring butyldipentylphosphine oxide onto solid supports, such as polymers or inorganic materials like multiwalled carbon nanotubes, could lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com This approach combines the catalytic advantages of the phosphine oxide with the practical benefits of easy separation and reuse.
Organocatalysis: Exploring the potential of butyldipentylphosphine oxide and its derivatives to act as organocatalysts in their own right for various organic transformations. acs.org
The table below outlines potential catalytic reactions where butyldipentylphosphine oxide could be investigated as a ligand.
| Catalytic Reaction | Potential Role of Butyldipentylphosphine Oxide | Desired Outcome |
| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst | Enhanced catalyst stability and activity |
| Heck Coupling | Ligand for Palladium Catalyst | Control of regioselectivity |
| Hydrogenation | Ligand for Ruthenium or Rhodium Catalyst | Improved substrate scope and enantioselectivity |
| Hydroformylation | Ligand for Rhodium or Cobalt Catalyst | High selectivity for linear aldehydes |
Innovative Designs in Materials Science Utilizing Phosphine Oxide Scaffolds
The incorporation of phosphine oxide moieties into polymeric and supramolecular structures is a burgeoning area of materials science. The polarity of the P=O bond and the potential for hydrogen bonding make phosphine oxides valuable building blocks for creating functional materials.
Emerging research directions include:
Functional Polymers: Polymerizing monomers containing the butyldipentylphosphine oxide unit to create polymers with tailored properties, such as flame retardancy, thermal stability, and metal-ion binding capabilities.
Porous Organic Polymers (POPs): Fabricating POPs that incorporate butyldipentylphosphine oxide groups within their porous frameworks. nih.gov These materials could find applications in gas storage, separation, and heterogeneous catalysis.
Nanoparticle Stabilization: Utilizing butyldipentylphosphine oxide as a capping agent to stabilize and functionalize nanoparticles, such as gold or ruthenium nanoparticles. rsc.orgrsc.org The long alkyl chains can provide solubility and stability, while the phosphine oxide group can offer a site for further functionalization.
The design of these materials will focus on controlling their morphology and properties at the molecular level to achieve desired functionalities.
Interdisciplinary Research at the Interface of Chemistry and Engineering
The practical application of butyldipentylphosphine oxide in real-world scenarios will necessitate a close collaboration between chemists and engineers. This interdisciplinary approach is crucial for translating fundamental chemical discoveries into tangible technologies.
Key areas for future interdisciplinary research include:
Process Engineering: Developing scalable and cost-effective manufacturing processes for butyldipentylphosphine oxide, moving from laboratory-scale synthesis to industrial production.
Chemical Engineering: Designing and optimizing reactor systems for catalytic processes that utilize butyldipentylphosphine oxide-based catalysts, focusing on reaction kinetics, mass transfer, and catalyst lifetime.
Materials Engineering: Fabricating and testing new materials incorporating butyldipentylphosphine oxide for specific applications, such as advanced coatings, membranes for separations, or components for electronic devices.
This synergy between chemistry and engineering will be instrumental in overcoming the challenges associated with the commercialization and widespread adoption of butyldipentylphosphine oxide-based technologies.
Computational Chemistry for Accelerated Discovery and Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In the context of butyldipentylphosphine oxide, these methods can provide valuable insights into its properties and reactivity, thereby accelerating the discovery and design of new applications.
Future computational studies are expected to focus on:
Predicting Physicochemical Properties: Using quantum chemical calculations and machine learning models to predict key properties of butyldipentylphosphine oxide, such as its solubility, polarity, and thermal stability. mdpi.com
Modeling Catalytic Cycles: Employing density functional theory (DFT) and other computational methods to elucidate the mechanisms of catalytic reactions involving butyldipentylphosphine oxide as a ligand. This can help in understanding the role of the ligand and in designing more efficient catalysts.
Designing Novel Materials: Using molecular dynamics simulations to model the self-assembly of butyldipentylphosphine oxide-containing molecules and to predict the structure and properties of new materials.
High-Throughput Screening: Developing and applying computational screening methods to rapidly evaluate large libraries of phosphine oxide derivatives for specific applications, such as catalysis or materials science. upenn.edu
The integration of computational and experimental approaches will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results validate and refine computational models. This synergistic approach will undoubtedly expedite progress in the field of butyldipentylphosphine oxide research.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of butyldipentylphosphine oxide, and how do reaction conditions influence yield?
Butyldipentylphosphine oxide is typically synthesized via alkylation of phosphine precursors or phosphorylation of alcohols. For example, polyol-based phosphine oxides are synthesized by reacting alkyl halides with phosphine oxides under controlled conditions. Evidence from analogous compounds (e.g., n-butyl-substituted phosphine oxides) suggests that optimizing stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., toluene or THF) can enhance yields . Catalytic bases like K₂CO₃ may mitigate side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.
Basic: What spectroscopic and analytical techniques are most effective for characterizing butyldipentylphosphine oxide?
Key characterization methods include:
- ¹H/³¹P NMR : To confirm substitution patterns and phosphorus environment. For example, ³¹P NMR typically shows a singlet near δ 25–35 ppm for trialkylphosphine oxides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles, critical for confirming steric effects of butyl/pentyl groups.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures often exceeding 200°C for alkylphosphine oxides .
Advanced: How can butyldipentylphosphine oxide be integrated into catalytic systems to improve sustainability in olefination reactions?
Bridged phosphine oxides (e.g., [2.2.1] bicyclic derivatives) have demonstrated utility in catalytic g-umpolung addition–Wittig olefinations, enabling halide-/base-free conditions and reducing waste . Butyldipentylphosphine oxide’s steric bulk may similarly stabilize transition states in such reactions. Researchers should evaluate its reduction kinetics (e.g., using silanes) and compare turnover numbers (TONs) with established catalysts. Kinetic profiling (e.g., variable-temperature NMR) can elucidate rate-limiting steps .
Advanced: What computational approaches are suitable for modeling the electronic and steric effects of butyldipentylphosphine oxide in coordination complexes?
Density functional theory (DFT) with functionals like B3LYP or M06-2X effectively models electronic properties (e.g., HOMO/LUMO energies) and steric parameters (e.g., Tolman cone angles). Studies on analogous compounds highlight the role of alkyl chain length in modulating electron density at phosphorus, which impacts ligand donor strength . Solvent effects should be incorporated via implicit models (e.g., PCM), and vibrational frequency analyses confirm thermodynamic stability.
Basic: What are the critical safety considerations for handling and storing butyldipentylphosphine oxide in laboratory settings?
- Storage : Keep in airtight containers under inert gas (Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Decomposition : Thermal degradation may release phosphorus oxides (POₓ), requiring scrubbers for exhaust systems .
Advanced: How can mechanistic studies resolve contradictions in reported reactivity of phosphine oxides in cross-coupling reactions?
Conflicting reactivity data (e.g., varying catalytic efficiency) may arise from differences in ligand architecture or reaction conditions. Isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies can distinguish between electron-transfer and radical-based pathways. Comparative studies using butyldipentylphosphine oxide versus bulkier analogs (e.g., triphenylphosphine oxide) may clarify steric versus electronic contributions .
Advanced: What strategies address discrepancies in computational vs. experimental data on phosphine oxide stability?
Discrepancies often stem from oversimplified solvent models or neglected dispersion forces. Hybrid QM/MM simulations improve accuracy by accounting for solvation dynamics. Experimental validation via calorimetry (e.g., measuring ΔH of formation) and crystallography (e.g., packing interactions) can reconcile computational predictions .
Advanced: How does butyldipentylphosphine oxide compare to fluorinated phosphine oxides in material science applications?
Fluorinated phosphine oxides (e.g., perfluoroalkyl derivatives) exhibit superior thermal stability and hydrophobicity but face synthesis challenges . Butyldipentylphosphine oxide’s alkyl chains may enhance solubility in nonpolar matrices (e.g., polymers) while maintaining moderate thermal resistance. Researchers should benchmark properties like glass transition temperature (Tg) and dielectric constants against fluorinated analogs for targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
